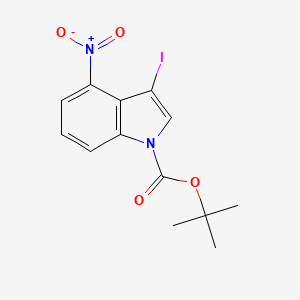

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials and uses simple reagents. For example, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a significant heterocyclic system. The empirical formula of tert-Butyl 1-indolecarboxylate, a related compound, is C13H15NO2 .Chemical Reactions Analysis

Indole derivatives are often used as reactants for the preparation of various biologically active compounds. They can undergo various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. For instance, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.543 .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkaloid Derivatives

Indole derivatives are integral in synthesizing various alkaloids, which are prominent in many natural products and pharmaceuticals. The presence of the t-butyl group in tert-butyl 3-iodo-4-nitroindole-1-carboxylate allows for selective functionalization, making it a valuable precursor in constructing complex alkaloid structures .

Anticancer Research

The nitro group in 4-nitroindole derivatives has been associated with potential anticancer properties. Researchers are exploring these compounds for their ability to inhibit cancer cell growth and proliferation, making them candidates for developing new cancer therapies .

Antimicrobial Applications

Indole derivatives exhibit antimicrobial activity, and the iodine substituent on the indole ring of tert-butyl 3-iodo-4-nitroindole-1-carboxylate could enhance this property. This makes it a compound of interest in the development of new antimicrobial agents .

Neuroprotective Agents

The indole core is a common feature in molecules with neuroprotective effects. The tert-butyl 3-iodo-4-nitroindole-1-carboxylate could serve as a scaffold for synthesizing compounds that protect neuronal cells against damage or degeneration .

Development of Organic Light-Emitting Diodes (OLEDs)

Indole derivatives can be used in the synthesis of organic semiconductors, which are crucial for OLED technology. The electronic properties of tert-butyl 3-iodo-4-nitroindole-1-carboxylate could be fine-tuned to develop materials with desirable photophysical characteristics for OLED applications .

Enzyme Inhibition Studies

The structural diversity of indole derivatives makes them suitable for studying enzyme interactions. tert-Butyl 3-iodo-4-nitroindole-1-carboxylate could be used to design inhibitors for enzymes that are therapeutic targets in various diseases .

Wirkmechanismus

Target of Action

Indole derivatives are known to have diverse biological and clinical applications . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Zukünftige Richtungen

Eigenschaften

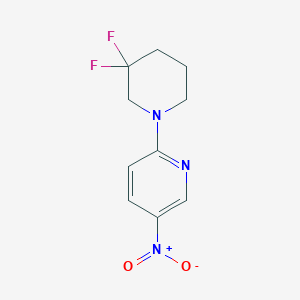

IUPAC Name |

tert-butyl 3-iodo-4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEONRGIOYRJXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

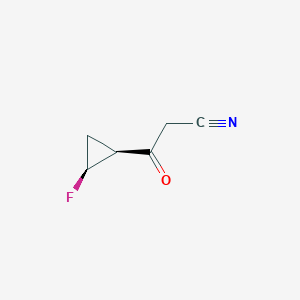

![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407462.png)